molecular formula C16H12O B14113856 2-Propyn-1-one, 3-(4-methylphenyl)-1-phenyl- CAS No. 14939-05-0

2-Propyn-1-one, 3-(4-methylphenyl)-1-phenyl-

Cat. No.: B14113856
CAS No.: 14939-05-0
M. Wt: 220.26 g/mol
InChI Key: ODMJODNPAIICIH-UHFFFAOYSA-N
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Description

2-Propyn-1-one, 3-(4-methylphenyl)-1-phenyl- is an organic compound belonging to the class of alkynyl ketones. This compound is characterized by the presence of a propynone group attached to a phenyl ring and a 4-methylphenyl group. Alkynyl ketones are known for their unique chemical properties and reactivity, making them valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyn-1-one, 3-(4-methylphenyl)-1-phenyl- can be achieved through the Sonogashira cross-coupling reaction. This reaction involves the coupling of acyl chlorides with terminal alkynes in the presence of palladium catalysts. For instance, the reaction between 4-methylbenzoyl chloride and phenylacetylene in the presence of a palladium catalyst and a base such as triethylamine can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of supported palladium catalysts on various substrates, such as silica gel, can enhance the efficiency of the reaction and allow for the recycling of the catalyst .

Chemical Reactions Analysis

Types of Reactions

2-Propyn-1-one, 3-(4-methylphenyl)-1-phenyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkynyl ketone to the corresponding alcohol or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyne or ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted alkynyl ketones depending on the nucleophile used.

Scientific Research Applications

2-Propyn-1-one, 3-(4-methylphenyl)-1-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propyn-1-one, 3-(4-methylphenyl)-1-phenyl- involves its interaction with molecular targets through its reactive alkynyl and ketone groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also participate in electron transfer reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Propyn-1-one, 1-(4-methylphenyl)-3-(1-naphthalenyl)
  • 2-Propyn-1-one, 3-(4-bromophenyl)-1-(4-methylphenyl)

Uniqueness

2-Propyn-1-one, 3-(4-methylphenyl)-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both phenyl and 4-methylphenyl groups enhances its stability and allows for diverse chemical modifications .

Properties

CAS No.

14939-05-0

Molecular Formula

C16H12O

Molecular Weight

220.26 g/mol

IUPAC Name

3-(4-methylphenyl)-1-phenylprop-2-yn-1-one

InChI

InChI=1S/C16H12O/c1-13-7-9-14(10-8-13)11-12-16(17)15-5-3-2-4-6-15/h2-10H,1H3

InChI Key

ODMJODNPAIICIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2

Origin of Product

United States

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